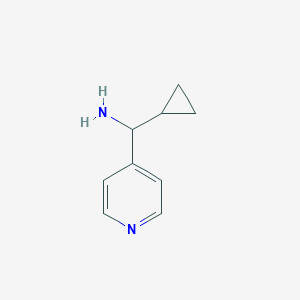

1-Cyclopropyl-1-(4-pyridyl)methylamine

Description

BenchChem offers high-quality 1-Cyclopropyl-1-(4-pyridyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1-(4-pyridyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

cyclopropyl(pyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNXRRXXFSTRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Basic Properties of 1-Cyclopropyl-1-(4-pyridyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a molecule of interest in medicinal chemistry due to its combination of a cyclopropyl ring and a pyridyl moiety. This document outlines its physicochemical characteristics, with a focus on its basicity, and provides detailed experimental protocols for pKa determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | - |

| Molecular Weight | 148.21 g/mol | - |

| Estimated pKa (Pyridyl Nitrogen) | ~9.1 | Estimated based on 4-aminopyridine (pKa ≈ 9.11-9.17)[1][2] |

| Estimated pKa (Aliphatic Amine) | ~9.2 | Estimated based on cyclopropylamine (pKa ≈ 9.1) and benzylamine (pKa ≈ 9.33)[3][4][5][6] |

Basicity and Protonation Sites

1-Cyclopropyl-1-(4-pyridyl)methylamine possesses two primary basic centers: the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine. The basicity of these sites is a critical factor in the molecule's pharmacokinetic and pharmacodynamic profiles, influencing its solubility, membrane permeability, and interaction with biological targets. The pyridyl nitrogen's basicity is comparable to that of 4-aminopyridine, while the aliphatic amine's basicity is influenced by the adjacent cyclopropyl and pyridyl-methyl groups.

References

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclopropyl-1-(4-pyridyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physicochemical characteristics of 1-Cyclopropyl-1-(4-pyridyl)methylamine. Due to a lack of extensive public data on this specific molecule, this guide combines available information on structurally related compounds with detailed experimental protocols to empower researchers to determine these properties empirically. This document is intended to serve as a valuable resource for those involved in the research, development, and application of this and similar chemical entities.

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a small molecule featuring a unique combination of a cyclopropyl group, a central methylamine linker, and a 4-pyridyl moiety. This combination of structural features suggests potential applications in medicinal chemistry and drug discovery, as each component can influence the molecule's pharmacological profile. The cyclopropyl group can enhance metabolic stability and potency, the amine provides a basic center for salt formation and hydrogen bonding, and the pyridine ring acts as a hydrogen bond acceptor and can participate in aromatic interactions. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for its development as a potential therapeutic agent.

Physicochemical Characteristics

Table 1: Summary of Physicochemical Properties

| Property | Value (Estimated/Calculated) | Notes and Rationale for Estimation |

| Molecular Formula | C₉H₁₂N₂ | Based on chemical structure. |

| Molecular Weight | 148.21 g/mol | Calculated from the molecular formula. |

| pKa | 8.5 - 9.5 | The primary amine is expected to have a pKa similar to other primary alkylamines (e.g., cyclopropylamine, pKa ≈ 9.1)[1]. The pyridine nitrogen will have a lower pKa (pKa of pyridine ≈ 5.2), but the primary amine will be the more basic center. |

| logP | 1.0 - 2.0 | The presence of the lipophilic cyclopropyl and pyridyl rings is balanced by the polar amine group. The logP of cyclopropylamine is 0.07[1][2]. The addition of the pyridyl and methyl groups will increase lipophilicity. |

| Aqueous Solubility | Moderately Soluble | As a primary amine, it is expected to be soluble in acidic aqueous solutions due to salt formation. Solubility in neutral water is likely to be moderate and will decrease with increasing pH. Lower aliphatic amines are generally soluble in water[3]. |

| Melting Point | Solid at room temperature (estimated) | Many amines with similar molecular weights are liquids at room temperature[3]. However, the increased rigidity and potential for crystal packing from the cyclopropyl and pyridyl groups may result in a solid state. For example, some solid amines can be crystalline[4][5][6]. |

| Boiling Point | > 200 °C (estimated) | Primary amines exhibit hydrogen bonding, leading to higher boiling points compared to their tertiary amine isomers[3][7][8]. The boiling point of cyclopropylamine is 49-50 °C[1][2]. The significantly larger molecular weight of the target compound suggests a much higher boiling point. |

Experimental Protocols

To facilitate the empirical determination of the key physicochemical properties of 1-Cyclopropyl-1-(4-pyridyl)methylamine, detailed experimental protocols are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately determined using potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Materials:

-

1-Cyclopropyl-1-(4-pyridyl)methylamine

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh a sample of 1-Cyclopropyl-1-(4-pyridyl)methylamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM). Add KCl to maintain a constant ionic strength.

-

Titration:

-

Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

-

Slowly add 0.1 M HCl from a burette in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has dropped significantly.

-

-

Data Analysis:

-

Plot the pH values against the volume of HCl added.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve.

-

The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

-

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.

Materials:

-

1-Cyclopropyl-1-(4-pyridyl)methylamine

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

UV-Vis spectrophotometer or HPLC

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning:

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add an equal volume of pre-saturated n-octanol.

-

Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

-

Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in organic phase] / [Concentration in aqueous phase].

-

Calculate logP = log₁₀(P).

-

Determination of Aqueous Solubility

Aqueous solubility can be determined using the shake-flask method, which involves creating a saturated solution and measuring the concentration of the dissolved compound.

Materials:

-

1-Cyclopropyl-1-(4-pyridyl)methylamine

-

Deionized water

-

Thermostatically controlled shaker bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Saturation:

-

Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the solution to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or mol/L, taking into account any dilution factors.

-

Synthesis and Biological Activity

Synthesis

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with 1-Cyclopropyl-1-(4-pyridyl)methylamine. The presence of the cyclopropyl-amine and pyridyl moieties suggests that the compound could be investigated for a range of biological targets. For instance, related structures containing cyclopropyl groups have been explored as corticotropin-releasing factor 1 (CRF1) receptor antagonists[9], and various pyridine derivatives exhibit a wide array of pharmacological activities. Further research and biological screening are required to elucidate the specific biological functions of this compound.

Conclusion

This technical guide has compiled the available and estimated physicochemical data for 1-Cyclopropyl-1-(4-pyridyl)methylamine and provided detailed experimental protocols for their empirical determination. While there is a clear need for further experimental work to fully characterize this molecule, this document provides a solid foundation for researchers. The unique structural combination of a cyclopropyl group, a primary amine, and a pyridine ring makes this compound an interesting candidate for further investigation in medicinal chemistry and drug discovery. The provided protocols and proposed synthetic route are intended to facilitate and encourage such future research endeavors.

References

- 1. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 2. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. solid amine - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. idc-online.com [idc-online.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Navigating the Potential of 1-Cyclopropyl-1-(4-pyridyl)methylamine: A Technical Guide for Researchers

CAS Number: 1270506-12-1

For research use only. Not for human or veterinary use.

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a heterocyclic compound featuring a unique combination of a cyclopropyl group and a pyridinylmethylamine moiety. While detailed public data on this specific molecule is limited, its structural motifs are prevalent in a variety of biologically active compounds. This guide provides an in-depth overview of the chemical space surrounding this compound, drawing on data from structurally similar molecules to highlight its potential applications, synthetic strategies, and possible mechanisms of action for researchers, scientists, and drug development professionals. The pyridine ring is a common feature in numerous marketed drugs, and the cyclopropyl group is often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| Topological Polar Surface Area | 38.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| LogP | 1.5 |

Synthetic Approaches

The synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine and its analogs can be approached through several established organic chemistry methodologies. A general and scalable synthetic route for related non-racemic 1-cyclopropyl alkyl-1-amines has been described, which could be adapted for the synthesis of the title compound.

A plausible synthetic workflow is outlined below:

Representative Experimental Protocol: Reductive Amination

The following is a representative protocol for the reductive amination of a ketone, which can be adapted for the synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine from cyclopropyl(4-pyridyl)methanone.

-

Reaction Setup: To a solution of cyclopropyl(4-pyridyl)methanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is added an amine source, such as ammonium acetate or hydroxylamine (1.2 eq).

-

Reduction: A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture at room temperature.

-

Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 1-Cyclopropyl-1-(4-pyridyl)methylamine.

Potential Biological Activities and Signaling Pathways

While the specific biological targets of 1-Cyclopropyl-1-(4-pyridyl)methylamine have not been publicly disclosed, analysis of structurally related compounds suggests potential activities in several areas of therapeutic interest.

CNS Activity

Derivatives of pyridinylmethylamine have been investigated as potent and selective agonists for the 5-HT1A receptor, which is a key target in the treatment of depression and anxiety. Agonism at this receptor can lead to a cascade of downstream signaling events.

A hypothetical signaling pathway initiated by the activation of the 5-HT1A receptor is depicted below:

Enzyme Inhibition

Other pyridinyl derivatives have been explored as inhibitors of various enzymes, including cholinesterases, which are relevant in the context of Alzheimer's disease. The inhibitory activity of such compounds is typically assessed through enzymatic assays.

| Analog Class | Target Enzyme | Potency (IC₅₀) |

| Pyridinyl Carbamates | Acetylcholinesterase | Sub-micromolar |

| Pyridinyl Amides | Butyrylcholinesterase | Micromolar |

Conclusion

1-Cyclopropyl-1-(4-pyridyl)methylamine represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While specific data on this compound is limited, the analysis of its structural analogs provides a strong rationale for its investigation in areas such as neuroscience and enzyme inhibition. The synthetic routes are accessible, and the potential for biological activity is high, making it an attractive target for further research and development. This guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this and related molecules.

An In-depth Technical Guide to 1-Cyclopropyl-1-(4-pyridyl)methylamine

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-Cyclopropyl-1-(4-pyridyl)methylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into the compound's characteristics and potential applications.

Molecular Structure and Identifiers

1-Cyclopropyl-1-(4-pyridyl)methylamine is a chemical compound with a molecular structure that incorporates a cyclopropyl group, a pyridyl ring, and a methylamine moiety. The strategic combination of these functional groups suggests its potential as a scaffold in the design of novel therapeutic agents.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-Cyclopropyl-1-(pyridin-4-yl)methanamine | N/A |

| Synonyms | cyclopropyl(4-pyridinyl)methylamine | [1] |

| CAS Number | 1270506-12-1 | [1] |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.21 g/mol | [1] |

| InChI | 1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2 | [1] |

| InChIKey | RCNXRRXXFSTRFI-UHFFFAOYSA-N | [1] |

| SMILES | C1CC1C(N)C2=CC=NC=C2 | N/A |

A 2D representation of the molecular structure is provided below.

Synthesis Protocol

The synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine can be achieved through a nucleophilic addition of a Grignard reagent to a nitrile, followed by reduction. A plausible and detailed experimental protocol is outlined below, adapted from general procedures for the synthesis of primary amines from nitriles.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process: the formation of an imine intermediate via a Grignard reaction, followed by its reduction to the final amine product.

Experimental Procedure

Step 1: Preparation of Cyclopropylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to the flask.

-

Slowly add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Cyanopyridine and Reduction

-

Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and slowly add a solution of sodium borohydride (NaBH₄) (1.5 equivalents) in methanol.

-

Stir the mixture at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Cyclopropyl-1-(4-pyridyl)methylamine.

Physicochemical Characterization

Due to the limited availability of published experimental data for this specific molecule, the following tables provide predicted spectroscopic data based on the analysis of its structural components and data from closely related compounds.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 8.5 - 8.6 (d, 2H) | Pyridyl H (ortho to N) |

| 7.2 - 7.3 (d, 2H) | Pyridyl H (meta to N) |

| 3.5 - 3.6 (d, 1H) | Methine CH |

| 1.8 - 2.0 (br s, 2H) | Amine NH₂ |

| 0.8 - 1.0 (m, 1H) | Cyclopropyl CH |

| 0.3 - 0.6 (m, 4H) | Cyclopropyl CH₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 3400 | N-H stretch (amine) |

| 3000 - 3100 | C-H stretch (aromatic and cyclopropyl) |

| 2850 - 2950 | C-H stretch (aliphatic) |

| 1600 - 1650 | C=N and C=C stretch (pyridyl ring) |

| 1400 - 1500 | C-C stretch (pyridyl ring) |

| 1000 - 1050 | Cyclopropyl ring breathing |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 148 | [M]⁺ |

| 131 | [M - NH₃]⁺ |

| 106 | [M - C₃H₅]⁺ |

| 93 | [C₅H₄N-CH₂]⁺ |

| 78 | [C₅H₄N]⁺ |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 1-Cyclopropyl-1-(4-pyridyl)methylamine, its structural motifs are present in numerous pharmacologically active compounds. Cyclopropylamines are known to be present in various enzyme inhibitors and receptor modulators. The pyridine ring is a common feature in many drugs, often involved in hydrogen bonding and π-stacking interactions with biological targets.

Given the prevalence of similar structures in kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the Receptor Tyrosine Kinase (RTK) pathway. Many small molecule inhibitors target the ATP-binding site of kinases in this pathway.

This diagram illustrates a potential mechanism where a compound like 1-Cyclopropyl-1-(4-pyridyl)methylamine could act as an inhibitor of a downstream kinase such as RAF, thereby blocking the signaling cascade that leads to cell proliferation. This is a generalized representation, and the actual biological target would require experimental validation.

Conclusion

1-Cyclopropyl-1-(4-pyridyl)methylamine is a compound of interest for medicinal chemistry due to its unique structural features. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and predicted physicochemical properties. While experimental data on its biological activity is currently lacking, its structural similarity to known bioactive molecules suggests that it could be a valuable building block for the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its potential pharmacological effects.

References

An In-depth Technical Guide to 1-Cyclopropyl-1-(4-pyridyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine, a molecule incorporating a cyclopropyl group attached to a pyridinylmethylamine scaffold, represents a structural motif of significant interest in medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring make it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and explores a potential mechanism of action based on related structures, focusing on the inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) signaling pathway.

Chemical Identity

The nomenclature and key identifiers for 1-Cyclopropyl-1-(4-pyridyl)methylamine are crucial for accurate documentation and research.

-

IUPAC Name: cyclopropyl(pyridin-4-yl)methanamine

-

Synonyms: 1-Cyclopropyl-1-(4-pyridyl)methylamine

-

CAS Number: 1270506-12-1[1]

-

Molecular Formula: C₉H₁₂N₂

-

Molecular Weight: 148.21 g/mol

Physicochemical and Biological Data

Quantitative data for 1-Cyclopropyl-1-(4-pyridyl)methylamine and a related ALK5 inhibitor are summarized below. It is important to note that the biological activity data presented is for a structurally related compound, GW6604, which also contains a pyridine motif and is a known ALK5 inhibitor. This provides a relevant biological context for the target molecule.

| Property | Value | Notes |

| Physicochemical Properties of cyclopropyl(pyridin-4-yl)methanamine | ||

| Molecular Formula | C₉H₁₂N₂ | |

| Molecular Weight | 148.21 g/mol | |

| Storage Temperature | 2-8°C | [2] |

| Biological Activity of a Related ALK5 Inhibitor (GW6604) | ||

| Target | ALK5 (TGF-β type I receptor) | [3] |

| IC₅₀ (Enzymatic Assay) | 140 nM | Autophosphorylation of ALK5[3] |

| IC₅₀ (Cellular Assay) | 500 nM | TGF-β-induced transcription of PAI-1[3] |

Experimental Protocols

Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Reaction Scheme:

4-Cyanopyridine + Ethylmagnesium bromide --(1. Ti(OⁱPr)₄, 2. BF₃·OEt₂)--> cyclopropyl(pyridin-4-yl)methanamine

Materials:

-

4-Cyanopyridine

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-cyanopyridine and anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0°C.

-

Titanium Complex Formation: Titanium(IV) isopropoxide is added to the solution, and the mixture is stirred for 15 minutes.

-

Grignard Addition: Ethylmagnesium bromide solution is added dropwise via the dropping funnel, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Lewis Acid Addition: The reaction is cooled back to 0°C, and boron trifluoride diethyl etherate is added dropwise. The mixture is stirred at room temperature for an additional 12 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of an aqueous solution of hydrochloric acid at 0°C.

-

Workup: The aqueous layer is basified with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached. The aqueous layer is then extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Cyclopropyl-1-(4-pyridyl)methylamine.

Potential Biological Target and Signaling Pathway

Based on the activity of structurally related compounds, a plausible biological target for 1-Cyclopropyl-1-(4-pyridyl)methylamine is the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) . The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and extracellular matrix production.[5] Dysregulation of this pathway is implicated in diseases such as fibrosis and cancer.

The canonical ALK5 signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII). This binding event recruits and phosphorylates the ALK5 receptor.[6] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis and other cellular responses.[5][6]

An inhibitor of ALK5, such as a molecule from the cyclopropyl-pyridine class, would bind to the ATP-binding site of the ALK5 kinase domain, preventing its autophosphorylation and subsequent activation. This would block the downstream phosphorylation of SMAD2/3, thereby inhibiting the entire signaling cascade.

Figure 1. A diagram illustrating the proposed inhibitory action of 1-Cyclopropyl-1-(4-pyridyl)methylamine on the ALK5 signaling pathway.

Conclusion

1-Cyclopropyl-1-(4-pyridyl)methylamine is a compound with potential for further investigation in drug discovery, particularly within programs targeting kinase-mediated signaling pathways. This guide has provided a foundational understanding of its chemical properties, a viable synthetic strategy, and a plausible biological mechanism of action based on the inhibition of the ALK5 receptor. Further experimental validation is required to confirm the biological activity and therapeutic potential of this specific molecule.

References

- 1. 1270506-12-1 Cas No. | 1-Cyclopropyl-1-(4-pyridyl)methylamine | Apollo [store.apolloscientific.co.uk]

- 2. cas 1270506-12-1|| where to buy Cyclopropyl(pyridin-4-yl)methanamine [chemenu.com]

- 3. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 5. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

A Technical Guide to the Spectral Analysis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a chemical compound of interest in medicinal chemistry and drug discovery due to its unique structural combination of a cyclopropyl group, a pyridyl ring, and a methylamine moiety. These features can impart desirable pharmacological properties. A thorough understanding of its chemical structure and purity is paramount for any research or development application, and this is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This technical guide provides a framework for the spectral analysis of 1-Cyclopropyl-1-(4-pyridyl)methylamine. While specific experimental data for this compound is not widely available in public databases, this document outlines the expected spectral characteristics based on its structure and provides generalized experimental protocols for data acquisition.

Predicted Spectral Data

Based on the chemical structure of 1-Cyclopropyl-1-(4-pyridyl)methylamine, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropyl, pyridyl, and methylamine groups.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridyl-H (ortho to N) | 8.5 - 8.7 | Doublet (d) | 2H |

| Pyridyl-H (meta to N) | 7.2 - 7.4 | Doublet (d) | 2H |

| Methine-H (CH-NH₂) | 3.5 - 4.0 | Singlet (s) or Triplet (t) | 1H |

| Amine-H (NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 2H |

| Cyclopropyl-H (methine) | 0.8 - 1.2 | Multiplet (m) | 1H |

| Cyclopropyl-H (methylene) | 0.3 - 0.7 | Multiplet (m) | 4H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| Pyridyl-C (ipso-C) | 155 - 160 |

| Pyridyl-C (ortho to N) | 148 - 152 |

| Pyridyl-C (meta to N) | 120 - 125 |

| Methine-C (CH-NH₂) | 55 - 65 |

| Cyclopropyl-C (methine) | 15 - 25 |

| Cyclopropyl-C (methylene) | 5 - 15 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Cyclopropyl-1-(4-pyridyl)methylamine (C₉H₁₂N₂), the expected molecular weight is approximately 148.21 g/mol .

| Ion Type | Expected m/z | Description |

| [M+H]⁺ | 149.10 | Molecular ion peak (in ESI+) |

| [M]⁺ | 148.10 | Molecular ion peak (in EI) |

| C₈H₉N₂⁺ | 133.08 | Loss of CH₃ |

| C₇H₇N⁺ | 105.06 | Loss of cyclopropylamine |

| C₆H₆N⁺ | 92.05 | Pyridyl fragment |

| C₄H₈N⁺ | 70.07 | Cyclopropylmethylamine fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amine) | 3300 - 3500 | Medium to weak, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| C=N Stretch (pyridyl) | 1580 - 1620 | Medium to strong |

| C=C Stretch (pyridyl) | 1400 - 1500 | Medium to strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocols

The following are generalized protocols for acquiring spectral data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Cyclopropyl-1-(4-pyridyl)methylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., NH₂).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Further experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization in Electrospray Ionization (ESI).

-

Instrumentation:

-

Ionization Method: Choose an appropriate ionization method. ESI is suitable for polar molecules and provides soft ionization, often yielding the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy method that can provide more extensive fragmentation patterns.

-

Mass Analyzer: The choice of mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap) will determine the resolution and mass accuracy of the measurement.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the compound's structure.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Liquid/Solution Sample: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Solubility Profile of 1-Cyclopropyl-1-(4-pyridyl)methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Cyclopropyl-1-(4-pyridyl)methylamine. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines its expected solubility based on its chemical structure and the known properties of its constituent functional groups. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this amine in various solvents is provided. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of 1-Cyclopropyl-1-(4-pyridyl)methylamine for applications in drug discovery and development.

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a chemical compound featuring a cyclopropyl group, a pyridine ring, and a primary amine. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this molecule in different solvents is therefore essential for its advancement in pharmaceutical research.

Predicted Solubility Profile

Based on the molecular structure of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a qualitative solubility profile can be predicted. The molecule possesses both polar and non-polar characteristics.

-

Polar Characteristics: The presence of the pyridine ring, with its nitrogen atom, and the primary amine group (-NH2) allows for hydrogen bonding with protic solvents. The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the amine hydrogens can act as hydrogen bond donors. Pyridine itself is miscible with a wide range of solvents, including water, ethanol, and diethyl ether.[1][2]

-

Non-Polar Characteristics: The cyclopropyl group and the overall carbon framework contribute to the non-polar nature of the molecule.

General Solubility Expectations:

-

Water: The general rule for amines suggests that those with more than six carbon atoms tend to have low water solubility.[3] 1-Cyclopropyl-1-(4-pyridyl)methylamine has nine carbon atoms, which may lead to limited solubility in water. However, the presence of the polar pyridine ring and the amine group might enhance its aqueous solubility to some extent. The basic nature of the amine and pyridine nitrogen means that the compound's solubility in aqueous solutions is expected to be highly pH-dependent. In acidic solutions, the formation of a protonated, more polar salt will significantly increase its water solubility.[3][4][5]

-

Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF): Due to the polar functionalities, the compound is expected to exhibit good solubility in polar organic solvents. These solvents can engage in hydrogen bonding and dipole-dipole interactions with the solute.

-

Non-Polar Organic Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is anticipated to be lower compared to polar organic solvents, owing to the significant polarity imparted by the pyridine and amine moieties.

A summary of the predicted qualitative solubility is presented in Table 1.

| Solvent Family | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | Capable of hydrogen bonding. Solubility in water is likely limited by the carbon count but enhanced by salt formation at low pH. |

| Aprotic Polar | DMSO, DMF, Acetone | Soluble | Favorable dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Mismatch in polarity between the solute and solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a generalized method adapted from established procedures for determining the solubility of amine compounds.[4][5][6]

Materials and Equipment

-

1-Cyclopropyl-1-(4-pyridyl)methylamine

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Cyclopropyl-1-(4-pyridyl)methylamine to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of 1-Cyclopropyl-1-(4-pyridyl)methylamine in each solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experimental workflow is visualized in the following diagram.

References

An In-depth Technical Guide on the Stability and Storage of 1-Cyclopropyl-1-(4-pyridyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-Cyclopropyl-1-(4-pyridyl)methylamine. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings. The stability profile is extrapolated from the known chemical properties of its constituent functional groups—a primary amine, a cyclopropyl group, and a pyridine ring—and is supported by established principles of pharmaceutical stability testing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-Cyclopropyl-1-(4-pyridyl)methylamine is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 1270506-12-1 | [1] |

| Molecular Formula | C₉H₁₂N₂ | [2] |

| Molecular Weight | 148.21 g/mol | [2] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in water and most organic solvents like ethanol and ether.[3] | Inferred from cyclopropylamine |

Stability Profile and Potential Degradation Pathways

The stability of 1-Cyclopropyl-1-(4-pyridyl)methylamine is influenced by its three primary structural components: the cyclopropylamine moiety, the pyridine ring, and the benzylic amine structure. Forced degradation studies, which subject a compound to harsh conditions, are critical for identifying potential degradation pathways.[4][5][6]

Key Sensitivities:

-

pH: The cyclopropyl amine group is susceptible to hydrolytic degradation under high pH conditions.[7] The pyridine ring, being basic, can react with acids.

-

Oxidation: Primary amines and the electron-rich pyridine ring are prone to oxidation.[4] Oxidative stress can be induced by agents like hydrogen peroxide or radical initiators.[4]

-

Light: Pyridine-containing compounds can be photosensitive. Photolytic degradation can occur upon exposure to UV or fluorescent light.[5]

-

Heat: Elevated temperatures can accelerate degradation reactions.[4]

The following diagram illustrates the potential degradation pathways for 1-Cyclopropyl-1-(4-pyridyl)methylamine based on its chemical structure.

References

- 1. 1270506-12-1 Cas No. | 1-Cyclopropyl-1-(4-pyridyl)methylamine | Apollo [store.apolloscientific.co.uk]

- 2. CAS 535925-69-0 | 1-Cyclopropyl-1-(3-pyridyl)methylamine - Synblock [synblock.com]

- 3. Page loading... [guidechem.com]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 1-Cyclopropyl-1-(4-pyridyl)methylamine

Disclaimer: This document provides a theoretical overview of the potential biological activities of 1-Cyclopropyl-1-(4-pyridyl)methylamine based on chemoinformatic analysis and the known activities of structurally related compounds. As of the date of this publication, there is no direct experimental evidence or published literature detailing the specific biological effects of this molecule. Therefore, the information presented herein is speculative and intended for research and drug development professionals for conceptual guidance.

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a small molecule featuring a central methylamine linker connecting a cyclopropyl group and a 4-pyridyl (pyridin-4-yl) ring. The unique combination of these structural motifs suggests potential interactions with various biological targets. The cyclopropyl group, a strained three-membered ring, can introduce conformational rigidity and influence electronic properties, potentially enhancing binding affinity and metabolic stability. The pyridine ring is a common pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other non-covalent interactions. This guide explores the hypothetical biological activities of this compound, drawing inferences from the established pharmacology of its constituent chemical fragments.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-cyclopropyl-1-(pyridin-4-yl)methanamine |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| CAS Number | 1270506-12-1 |

| Predicted LogP | 1.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Potential Biological Activities (Inferred)

Based on the structural components of 1-Cyclopropyl-1-(4-pyridyl)methylamine, several potential biological activities can be hypothesized. It is crucial to reiterate that these are not experimentally confirmed for this specific molecule.

The cyclopropylamine moiety is a well-known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.

-

Mechanism of Action (Hypothesized): Cyclopropylamine derivatives can act as mechanism-based inhibitors of MAO. The enzyme oxidizes the amine, which can lead to the opening of the strained cyclopropyl ring. This process generates a reactive intermediate that can covalently bind to the flavin cofactor of the enzyme, leading to irreversible inhibition.

The pyridine ring is a prominent feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and enzymes makes it a valuable scaffold in neuropharmacology.

-

Potential Targets:

-

Nicotinic Acetylcholine Receptors (nAChRs): The pyridyl group is an essential component of nicotine and other nAChR agonists and antagonists.

-

GABA Receptors: Some pyridine derivatives have been shown to modulate GABAergic neurotransmission.

-

Other CNS Receptors: The overall structure may allow for interaction with various other CNS targets, potentially leading to antidepressant, anxiolytic, or antipsychotic effects.

-

A significant number of FDA-approved anticancer drugs contain a pyridine scaffold.[1] These compounds often act by inhibiting kinases or other enzymes involved in cell proliferation and survival.

-

Potential Mechanisms:

-

Kinase Inhibition: The pyridine ring can serve as a scaffold for designing kinase inhibitors by forming key hydrogen bonds in the ATP-binding pocket.

-

Other Anticancer Targets: The molecule could potentially interact with other targets relevant to cancer, such as histone deacetylases (HDACs) or topoisomerases.

-

Pyridine derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents.[2][3]

-

Potential Mechanisms:

-

Enzyme Inhibition: The compound could inhibit enzymes crucial for microbial survival or inflammatory pathways. For instance, some pyridine-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.

-

Iron Chelation: Certain pyridine structures can chelate iron, a mechanism that can contribute to both antimicrobial and anti-inflammatory effects.[4]

-

Quantitative Data

As of the current date, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) on the biological activity of 1-Cyclopropyl-1-(4-pyridyl)methylamine. The table below is included as a template for future experimental findings.

| Target/Assay | Metric | Value (nM) | Reference |

| MAO-A Inhibition | IC₅₀ | Data not available | - |

| MAO-B Inhibition | IC₅₀ | Data not available | - |

| Kinase Panel (e.g., VEGFR2) | IC₅₀ | Data not available | - |

| nAChR Binding (e.g., α4β2) | Kᵢ | Data not available | - |

| Antimicrobial (e.g., E. coli) | MIC | Data not available | - |

Hypothetical Experimental Protocols

To investigate the potential biological activities of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a tiered screening approach would be appropriate.

-

MAO Inhibition Assay:

-

Principle: A commercially available MAO-Glo™ Assay kit (Promega) can be used. This assay measures the luminescence produced from the metabolism of a luminogenic MAO substrate.

-

Protocol:

-

Prepare a dilution series of 1-Cyclopropyl-1-(4-pyridyl)methylamine in an appropriate buffer.

-

Add the compound to wells of a 96-well plate containing recombinant human MAO-A or MAO-B enzyme.

-

Incubate for a specified time at room temperature.

-

Add the luminogenic substrate and incubate.

-

Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values from the dose-response curve.

-

-

-

Kinase Inhibition Profiling:

-

Principle: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) to screen the compound against a panel of human kinases at a fixed concentration (e.g., 10 µM).

-

Protocol: The service provider will typically use a radiometric or fluorescence-based assay to measure the activity of each kinase in the presence of the test compound. The percentage of inhibition will be reported for each kinase.

-

-

Antimicrobial Susceptibility Testing:

-

Principle: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

-

Protocol:

-

Prepare a two-fold serial dilution of the compound in a 96-well plate with Mueller-Hinton broth.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Based on the results of the primary screening, further in-depth studies can be designed to confirm the activity and elucidate the mechanism of action. This could include cell-based assays, further enzymatic assays, and biophysical interaction studies.

Visualizations

Caption: Hypothesized mechanism of MAO inhibition.

Caption: A proposed experimental workflow for screening.

Conclusion

While 1-Cyclopropyl-1-(4-pyridyl)methylamine remains an understudied molecule, its structural features suggest a range of plausible biological activities, most notably MAO inhibition and other CNS-related effects. The presence of the cyclopropylamine and 4-pyridyl moieties provides a strong rationale for its investigation in drug discovery programs. The experimental workflows and hypothetical mechanisms outlined in this guide offer a foundational framework for initiating such research. Direct experimental validation is essential to confirm or refute these hypotheses and to fully characterize the pharmacological profile of this compound.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a valuable building block in medicinal chemistry, starting from cyclopropyl methyl ketone. The synthetic strategy involves a two-step sequence: the formation of the key intermediate, cyclopropyl 4-pyridyl ketone, via a Grignard reaction, followed by its conversion to the target primary amine through reductive amination. This application note includes comprehensive methodologies, tabulated quantitative data for each step, and visualizations of the synthetic workflow and a relevant biological pathway to support researchers in the efficient preparation and understanding of this compound.

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine incorporates two key pharmacophores: a cyclopropylamine moiety and a pyridine ring. Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters.[1][][3][4] Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative disorders. The pyridine ring is a common feature in many biologically active compounds, influencing properties such as solubility, metabolic stability, and receptor interactions. The synthesis of this compound provides a valuable scaffold for the development of novel therapeutics.

Synthetic Strategy

The synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine from a cyclopropyl precursor is achieved through a two-step process. The initial starting material, cyclopropyl bromide, is converted to a Grignard reagent, which then reacts with a pyridine derivative to form the intermediate ketone. This ketone subsequently undergoes reductive amination to yield the final product.

Caption: Synthetic workflow for 1-Cyclopropyl-1-(4-pyridyl)methylamine.

Experimental Protocols

Step 1: Synthesis of Cyclopropyl 4-pyridyl ketone

This procedure details the formation of the intermediate ketone via a Grignard reaction between cyclopropylmagnesium bromide and 4-cyanopyridine.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

4-Cyanopyridine (Isonicotinonitrile)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide:

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add a small portion of a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Cyanopyridine:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 4-cyanopyridine (0.9 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M aqueous HCl until the solution is acidic.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford cyclopropyl 4-pyridyl ketone.

-

Step 2: Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine (Leuckart Reaction)

This protocol describes the reductive amination of cyclopropyl 4-pyridyl ketone using ammonium formate.[5][6]

Materials:

-

Cyclopropyl 4-pyridyl ketone

-

Ammonium formate

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), aqueous solution

-

Dichloromethane

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine cyclopropyl 4-pyridyl ketone (1.0 eq) and ammonium formate (5-10 eq).

-

Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction mixture will become a melt.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to room temperature.

-

Add concentrated HCl and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate formamide.

-

Cool the solution and make it basic by the careful addition of a concentrated NaOH solution until a pH > 10 is reached.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the solution and concentrate under reduced pressure to obtain the crude 1-Cyclopropyl-1-(4-pyridyl)methylamine.

-

Further purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.

-

Quantitative Data Summary

| Step | Reaction | Reactants | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Grignard Reaction | Cyclopropyl bromide, 4-Cyanopyridine | Mg, THF | 0 to RT | 14-18 | 60-75 |

| 2 | Leuckart Reductive Amination | Cyclopropyl 4-pyridyl ketone | Ammonium formate | 160-180 | 6-10 | 50-65 |

Biological Context: Monoamine Oxidase Inhibition

Cyclopropylamines are known to be potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).[1][3][4] These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO increases the levels of these neurotransmitters in the brain, which is a therapeutic approach for depression and Parkinson's disease. The cyclopropylamine moiety of the title compound suggests its potential as a MAO inhibitor.

The mechanism of inhibition involves the oxidation of the cyclopropylamine by the flavin adenine dinucleotide (FAD) cofactor of the enzyme. This leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate that forms a covalent bond with the FAD cofactor, thereby irreversibly inactivating the enzyme.

References

- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.lancaster-university.uk [research.lancaster-university.uk]

- 4. researchgate.net [researchgate.net]

- 5. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Scalable Synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a valuable building block in pharmaceutical and medicinal chemistry. The described synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, cyclopropyl 4-pyridyl ketone, followed by its reductive amination to the target primary amine. The protocols are designed with scalability in mind, offering robust and reproducible methods for laboratory and potential pilot-plant scale production.

Overview of the Synthetic Strategy

The synthesis of 1-Cyclopropyl-1-(4-pyridyl)methylamine is achieved through a two-stage process. The first stage involves the formation of cyclopropyl 4-pyridyl ketone via a Grignard reaction between cyclopropylmagnesium bromide and 4-cyanopyridine. The second stage is the conversion of the ketone to the desired primary amine through reductive amination.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of Cyclopropyl 4-pyridyl ketone

This stage focuses on the preparation of the key intermediate, cyclopropyl 4-pyridyl ketone, through a Grignard reaction.

Experimental Protocol: Grignard Reaction

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Cyanopyridine

-

Aqueous Hydrochloric Acid (HCl)

-

Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide:

-

Under an inert atmosphere, charge a dry three-necked flask with magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of cyclopropyl bromide in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Cyanopyridine:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 4-cyanopyridine in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude cyclopropyl 4-pyridyl ketone.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

| Parameter | Value |

| Reactants | Cyclopropyl bromide, Magnesium, 4-Cyanopyridine |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 14-18 hours |

| Typical Yield | 70-85% |

Stage 2: Reductive Amination of Cyclopropyl 4-pyridyl ketone

This stage describes the conversion of the ketone intermediate to the final product, 1-Cyclopropyl-1-(4-pyridyl)methylamine, via reductive amination. Two scalable methods are presented: Catalytic Hydrogenation and Transfer Hydrogenation.

Method A: Catalytic Hydrogenation

This method utilizes high-pressure hydrogen gas in the presence of a catalyst.

Experimental Protocol:

Materials:

-

Cyclopropyl 4-pyridyl ketone

-

Ammonia (as a solution in methanol or anhydrous)

-

Raney Nickel (or Palladium on Carbon)

-

Methanol

-

Diatomaceous earth

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration setup

Procedure:

-

Reaction Setup:

-

In a high-pressure autoclave, dissolve cyclopropyl 4-pyridyl ketone in methanol saturated with ammonia.

-

Carefully add the Raney Nickel catalyst (as a slurry in methanol) to the solution.

-

-

Hydrogenation:

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-Cyclopropyl-1-(4-pyridyl)methylamine.

-

Purify the crude product by vacuum distillation or crystallization of a suitable salt (e.g., hydrochloride).

-

| Parameter | Value |

| Catalyst | Raney Nickel or Pd/C |

| Hydrogen Source | H₂ gas |

| Pressure | 50-100 psi |

| Temperature | 50-80 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% |

Method B: Transfer Hydrogenation

This method employs a hydrogen donor in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.

Experimental Protocol:

Materials:

-

Cyclopropyl 4-pyridyl ketone

-

Ammonium formate

-

Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

-

Formic acid (optional, as a co-catalyst)

-

Methanol or Isopropanol

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask under an inert atmosphere, add cyclopropyl 4-pyridyl ketone, ammonium formate, and the catalyst in methanol or isopropanol.

-

-

Reaction:

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by vacuum distillation or salt formation as described in Method A.

-

| Parameter | Value |

| Catalyst | Ru or Ir complex |

| Hydrogen Source | Ammonium formate |

| Temperature | Reflux |

| Reaction Time | 8-16 hours |

| Typical Yield | 75-90% |

Logical Relationship of Synthetic Stages

Caption: Synthetic pathway logical flow.

Application Notes and Protocols for the Purification of 1-Cyclopropyl-1-(4-pyridyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Cyclopropyl-1-(4-pyridyl)methylamine, a chiral amine of interest in pharmaceutical research. The following methods are based on established techniques for the purification of substituted pyridines and chiral amines and are intended to serve as a comprehensive guide.

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a bifunctional molecule containing a basic pyridine ring and a chiral primary amine. Its purification can be challenging due to potential issues such as peak tailing in chromatography and the need to separate enantiomers. This document outlines three common purification techniques: flash column chromatography for the removal of general impurities, chiral High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers, and crystallization for obtaining a highly pure, solid final product.

Purification Techniques

A general workflow for the purification of 1-Cyclopropyl-1-(4-pyridyl)methylamine is presented below. Depending on the purity of the crude material and the specific requirements of the final product, one or more of these steps may be necessary.

Application Notes and Protocols for 1-Cyclopropyl-1-(4-pyridyl)methylamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-(4-pyridyl)methylamine is a valuable heterocyclic building block in medicinal chemistry. Its unique structural features, combining a rigid cyclopropyl group with a basic pyridyl moiety and a primary amine, make it an attractive starting material for the synthesis of complex bioactive molecules. The cyclopropyl group can enhance metabolic stability and binding affinity, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets. The primary amine provides a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

These application notes provide an overview of the utility of 1-Cyclopropyl-1-(4-pyridyl)methylamine in the synthesis of potent and selective modulators of key biological targets, including the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and the Transforming Growth Factor-β type I receptor (ALK5).

Key Applications

The primary application of 1-Cyclopropyl-1-(4-pyridyl)methylamine in medicinal chemistry is as a key structural motif in the development of:

-

RORγ Modulators: As antagonists or inverse agonists, these compounds are being investigated for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.

-

ALK5 Inhibitors: These inhibitors are being explored for their therapeutic potential in treating fibrosis and certain types of cancer.

-

Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists: These molecules are under investigation for the management of stress-related disorders, including anxiety and depression.

Data Presentation

| Target | Compound Class | Representative Compound Example | IC50 (nM) | Assay Type | Therapeutic Area |

| RORγ | Pyrazinone Antagonist | BI 730357 | 3.0 | Reporter Gene Assay | Autoimmune Diseases |

| ALK5 | Imidazo[2,1-b][1][2][3]thiadiazole Inhibitor | Compound 6d | 1.2 | Enzyme Assay | Fibrosis, Cancer |

| CRF1 | Pyrazinone Antagonist | BMS-665053 | <1.0 | Receptor Binding | Stress-related Disorders |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways for RORγ and ALK5, as well as a typical experimental workflow for the synthesis and evaluation of inhibitors.

References